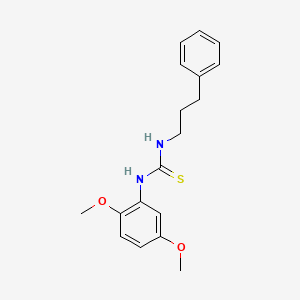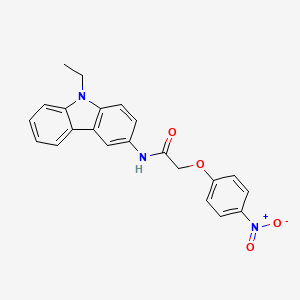
N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea (DPT) is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has since gained attention as a potential drug candidate for various applications. DPT has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
Wirkmechanismus
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain. N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea has been shown to inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the brain. This may contribute to its analgesic, anti-inflammatory, and anti-cancer effects.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea in lab experiments is its relatively low toxicity compared to other compounds. Additionally, N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea is its limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the optimal dose and administration route for N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea and its effects on the serotonin and dopamine systems in the brain. Finally, studies are needed to determine the long-term safety and efficacy of N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea in humans.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea has been studied for its potential use as an anti-inflammatory and analgesic agent. Studies have shown that N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea can reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea has also been found to have anti-cancer effects, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, N-(2,5-dimethoxyphenyl)-N'-(3-phenylpropyl)thiourea has been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(3-phenylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-21-15-10-11-17(22-2)16(13-15)20-18(23)19-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDXMWAABAQCTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4724236.png)
![N-{2-[(4-butoxy-3-chlorobenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4724248.png)
![ethyl 5-acetyl-2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4724263.png)
![3-bromo-5-(3-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4724274.png)

![3,11-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4724287.png)


![3-[(4-chlorobenzyl)thio]-4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazole](/img/structure/B4724300.png)
![N-[2-(8-quinolinyloxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4724307.png)
![N-benzyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4724318.png)
![6-(2-chlorobenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4724325.png)
![ethyl 1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4724335.png)
![4-ethoxy-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3-nitrobenzamide](/img/structure/B4724340.png)